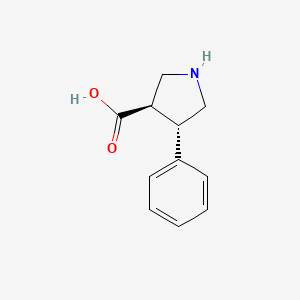

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid

Descripción

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical progression of pyrrolidine derivative research. Pyrrolidine itself, also known as tetrahydropyrrole, has been recognized as a fundamental cyclic secondary amine with the molecular formula (CH₂)₄NH since its initial characterization as a saturated heterocycle. The compound represents a colourless liquid that demonstrates miscibility with water and most organic solvents, exhibiting a characteristic odor described as ammoniacal and fishy in nature.

The historical significance of pyrrolidine derivatives in pharmaceutical development dates back to the recognition of their presence in numerous natural alkaloids, including nicotine and hygrine. These naturally occurring compounds provided the foundational understanding that led researchers to explore synthetic modifications of the pyrrolidine ring system. The specific stereoisomer this compound represents a culmination of decades of research into chiral pyrrolidine derivatives, where the understanding of stereochemical influence on biological activity became paramount.

Industrial production methods for pyrrolidine precursors were established through the reaction of 1,4-butanediol and ammonia at temperatures of 165-200°C and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. This industrial foundation provided the technological basis for developing more complex pyrrolidine derivatives, including the specific (3R,4S) stereoisomer under examination.

The evolution from simple pyrrolidine synthesis to complex chiral derivatives like this compound reflects the advancement in understanding stereochemical principles and their impact on biological activity. Early laboratory synthesis typically involved treating 4-chlorobutan-1-amine with strong bases, but modern approaches have evolved to include sophisticated stereoselective methodologies that can precisely control the formation of specific chiral centers.

Significance in Pyrrolidine Chemistry

This compound holds exceptional significance within pyrrolidine chemistry due to its unique stereochemical properties and demonstrated biological activities. The compound exemplifies the critical importance of stereochemistry in determining biological function, as the specific (3R,4S) notation indicates distinct spatial arrangements at the chiral centers that significantly influence biological activity and molecular interactions. This stereochemical precision represents a fundamental advancement in the field of chiral pyrrolidine synthesis.

The compound's role as a μ-opioid receptor agonist demonstrates the profound impact that subtle structural modifications can have on biological activity within the pyrrolidine family. This receptor interaction capability positions the compound as a significant contributor to understanding structure-activity relationships in neurologically active pyrrolidine derivatives. The locomotor activating and antidepressant-like effects observed in vivo further underscore the compound's importance in neurological research applications.

The carboxylic acid functional group present in this compound contributes substantially to its solubility profile in polar solvents and enables participation in hydrogen bonding interactions. This chemical characteristic enhances the compound's reactivity and facilitates its interaction with biological systems, making it a valuable tool in medicinal chemistry research. The presence of the phenyl group simultaneously imparts hydrophobic characteristics that influence the compound's overall pharmacokinetic properties.

Table 1: Key Chemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | Defines basic composition |

| Stereochemistry | (3R,4S) configuration | Critical for biological activity |

| Functional Groups | Pyrrolidine ring, phenyl group, carboxylic acid | Determines chemical behavior |

| Biological Activity | μ-opioid receptor agonist | Therapeutic potential |

| Solubility Profile | Enhanced in polar solvents | Facilitates biological interactions |

The significance of this compound extends beyond its individual properties to its role in advancing the broader understanding of pyrrolidine chemistry. As with many chiral compounds, the specific enantiomer exhibits different properties and activities compared to its stereoisomers, making stereochemical purity an essential consideration in synthesis and application. This requirement has driven significant advances in asymmetric synthesis methodologies and analytical techniques for chiral compound characterization.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups and chiral centers. The designation begins with the stereochemical descriptors (3R,4S), which specify the absolute configuration at positions 3 and 4 of the pyrrolidine ring using the Cahn-Ingold-Prelog priority system. These descriptors are essential for distinguishing this specific stereoisomer from other possible configurations of the same molecular formula.

The base name "4-Phenylpyrrolidine-3-carboxylic acid" indicates the core pyrrolidine ring structure with a phenyl substituent at position 4 and a carboxylic acid group at position 3. This systematic naming convention ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community. The numbering system for the pyrrolidine ring follows established conventions where the nitrogen atom typically receives the lowest possible number in the ring system.

Classification of this compound places it within multiple overlapping categories of organic compounds. Primarily, it belongs to the class of pyrrolidine derivatives, which are cyclic amines characterized by their five-membered ring structure containing nitrogen. The compound can also be classified as an amino acid derivative due to the presence of both an amine function (from the pyrrolidine ring) and a carboxylic acid functional group, creating structural similarities to natural amino acids.

Within the broader context of medicinal chemistry, the compound falls into the category of chiral pharmaceutically active compounds. This classification reflects its demonstrated biological activity and potential therapeutic applications. The presence of the phenyl group additionally classifies it as an aromatic heterocyclic compound, while the carboxylic acid functionality places it among compounds capable of forming ionic interactions and participating in acid-base chemistry.

Table 2: Classification Categories for this compound

| Classification Category | Specific Type | Defining Characteristics |

|---|---|---|

| Heterocyclic Compounds | Pyrrolidine derivative | Five-membered nitrogen-containing ring |

| Chiral Compounds | (3R,4S) stereoisomer | Specific absolute configuration |

| Amino Acid Derivatives | Modified amino acid | Amine and carboxylic acid groups |

| Pharmaceutical Compounds | Biologically active molecule | μ-opioid receptor activity |

| Aromatic Compounds | Phenyl-substituted | Benzene ring substituent |

The compound's classification as a research chemical reflects its current primary use in scientific investigations rather than as an established therapeutic agent. This designation encompasses its role in structure-activity relationship studies, receptor binding research, and as a synthetic intermediate in the development of more complex pharmaceutical compounds.

Position in Heterocyclic Compound Research

This compound occupies a prominent position within the extensive field of heterocyclic compound research, representing a significant advancement in the understanding of nitrogen-containing ring systems and their biological applications. The compound exemplifies the evolution of heterocyclic chemistry from simple ring structures to complex, stereochemically defined molecules with specific biological targets. This progression reflects the maturation of the field and the increasing sophistication of synthetic methodologies available to researchers.

Within the broader context of heterocyclic research, pyrrolidine derivatives have gained particular attention due to their prevalence in natural products and their demonstrated biological activities. The pyrrolidine ring structure appears in numerous natural alkaloids and forms the basis for various pharmaceutical compounds, including the racetam series of nootropic drugs. The specific stereoisomer under examination represents a refinement of this foundational knowledge, demonstrating how precise stereochemical control can yield compounds with enhanced or modified biological properties.

The compound's position in current heterocyclic research is particularly significant in the context of receptor-selective drug design. The demonstrated activity as a μ-opioid receptor agonist places it within a crucial area of pharmaceutical research focused on developing compounds with improved therapeutic indices and reduced side effect profiles. This specificity represents a major advancement over earlier, less selective compounds and demonstrates the potential for heterocyclic chemistry to contribute to precision medicine approaches.

Recent advances in heterocyclic compound research have emphasized the importance of structural diversity and synthetic methodology development. The synthesis of compounds like this compound has benefited from advances in asymmetric synthesis, stereoselective reactions, and analytical techniques for characterizing complex molecules. These methodological improvements have enabled researchers to explore previously inaccessible chemical space and develop compounds with unprecedented levels of structural complexity and biological selectivity.

The compound's role in medicinal chemistry research extends beyond its individual properties to its function as a model system for understanding structure-activity relationships in pyrrolidine derivatives. Research findings regarding its biological activity contribute to the broader understanding of how structural modifications influence pharmacological properties, providing valuable insights for the design of related compounds with improved characteristics.

Table 3: Research Applications of this compound

| Research Area | Application Type | Specific Use |

|---|---|---|

| Medicinal Chemistry | Drug development | Structure-activity relationship studies |

| Neuropharmacology | Receptor studies | μ-opioid receptor interaction research |

| Synthetic Chemistry | Methodology development | Asymmetric synthesis techniques |

| Analytical Chemistry | Characterization | Chiral compound analysis methods |

| Structural Biology | Protein interactions | Molecular recognition studies |

The position of this compound within heterocyclic research also reflects broader trends in pharmaceutical development toward increasingly sophisticated molecular designs. The emphasis on stereochemical purity and receptor selectivity exemplified by this compound represents a paradigm shift from earlier approaches that relied on less specific interactions. This evolution demonstrates the maturation of heterocyclic chemistry as a discipline and its central role in modern drug discovery efforts.

Propiedades

IUPAC Name |

(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJDGOQYFKHEJR-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679634 | |

| Record name | (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652971-46-5 | |

| Record name | (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Ring Formation

- Common starting materials include phenylacetic acid derivatives and pyrrolidine precursors.

- The pyrrolidine ring is typically formed via cyclization reactions involving amino acid derivatives or nitrile intermediates.

Chiral Induction

- Chiral centers at C3 and C4 are introduced through stereospecific reactions using chiral catalysts or auxiliaries.

- Catalytic hydrogenation and regioselective chlorination of aziridinium ion intermediates have been employed for stereocontrol.

Functional Group Introduction

- The phenyl group is incorporated via substitution or coupling reactions such as Suzuki-Miyaura cross-coupling.

- The carboxylic acid group is introduced or revealed through oxidation or hydrolysis steps.

Detailed Preparation Method: Efficient Four-Step Synthesis via Aziridinium Ion Intermediate

A notable practical synthesis was reported by researchers using an aziridinium ion intermediate, starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile. This method features:

- Step 1: Formation of aziridinium ion in situ.

- Step 2: Stereospecific and regioselective chlorination.

- Step 3: Nitrile anion cyclization.

- Step 4: Isolation of crystalline (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid.

- No purification of intermediates until final isolation.

- Overall yield of 84% from (R)-styrene oxide.

- Chromatography-free, robust, and scalable to pilot scale (up to 17 kg output).

This method is highly efficient and suitable for industrial application.

Multi-Step Preparation Method via Glycine Ethyl Ester (Patent CN111072543B)

An advanced preparation method for the closely related (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, which shares synthetic principles with the phenyl analog, involves:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Nucleophilic substitution | Glycine ethyl ester, halogenated reagent (e.g., methyl chloroformate), triethylamine, DCM, 0 °C to RT | Formation of compound 1 |

| 2 | Ring closure | Compound 1, ethyl acrylate, lithium tert-butoxide, THF, 0 °C to RT | Cyclization to compound 2 |

| 3 | Nucleophilic substitution | Compound 2, triphenylphosphine, bromine, triethylamine, toluene, 0 °C to RT | Formation of compound 3 |

| 4 | Coupling reaction | Compound 3, vinyl boron pyridine complex, Pd(OAc)2, K2CO3, dioxane, N2, 100 °C | Suzuki coupling to compound 4 |

| 5 | Catalytic hydrogenation | Compound 4, triethylamine, Ru(II) catalyst, methanol, H2, 66 °C | Formation of compound 5 |

| 6 | Hydrolysis and deprotection | Compound 5, NaOH aqueous solution, RT, acidification, extraction | Final product (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid |

- High yield and chiral purity (HPLC purity ≥ 99%, chiral purity ≥ 99%).

- Mild reaction conditions and simple purification.

- Avoids highly toxic or corrosive reagents used in other methods.

- Scalable and cost-effective.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The aziridinium ion route provides a robust, efficient, and stereoselective synthesis that is industrially viable.

- The glycine ethyl ester method offers a safer and environmentally friendlier alternative with excellent purity and yield, suitable for pharmaceutical intermediate production.

- Chiral resolution steps in other methods reduce overall yield and increase cost.

- Catalytic hydrogenation with ruthenium complexes and Suzuki coupling are key transformations enabling stereochemical control and phenyl group introduction.

- Reaction temperatures are carefully controlled (0 °C to 100 °C) to optimize yield and stereoselectivity.

- Purification often involves crystallization and extraction rather than chromatography to facilitate scalability.

Summary Table of Key Reaction Conditions (Glycine Ethyl Ester Route)

| Step | Temperature (°C) | Time (h) | Solvent | Notes |

|---|---|---|---|---|

| 1 | 0 to RT | 3-6 | Dichloromethane | Nucleophilic substitution |

| 2 | 0 to RT | 1-4 | Tetrahydrofuran | Ring closure |

| 3 | 0 to RT | 4-8 | Toluene | Halogenation substitution |

| 4 | 100 | 8-10 | Dioxane | Pd-catalyzed coupling |

| 5 | 66 | 4-6 | Methanol | Catalytic hydrogenation |

| 6 | RT | 0.5-3 | Aqueous NaOH | Hydrolysis and deprotection |

Análisis De Reacciones Químicas

Types of Reactions

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

Esters and Amides: Formed through oxidation reactions.

Alcohols: Resulting from reduction reactions.

Halogenated Derivatives: Produced through substitution reactions.

Aplicaciones Científicas De Investigación

Antiviral Properties

Research indicates that (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid exhibits promising antiviral activity. It has been studied for its ability to inhibit viral polymerase activity in various viral infections, including those caused by flaviviruses . For instance, a patent describes the compound's efficacy in inhibiting nucleic acid polymerase activity, suggesting its potential as a therapeutic agent against viral diseases .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Studies have shown that derivatives of pyrrolidine compounds can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases . This suggests that this compound could be explored further for its potential in treating conditions like Alzheimer's disease.

Drug Development

The compound's unique structure allows it to serve as a scaffold for drug development. Its chiral nature is advantageous in designing selective drugs with fewer side effects compared to racemic mixtures. The pharmaceutical industry is increasingly focusing on such compounds for developing new medications targeting specific biological pathways .

Case Studies

- Case Study on Antiviral Activity : A study published in a peer-reviewed journal demonstrated that modifications to the pyrrolidine structure significantly enhanced antiviral efficacy against specific viruses, highlighting the importance of structural optimization in drug design .

- Neuroprotection Research : In animal models, derivatives of this compound were shown to improve cognitive function and reduce neuroinflammation, suggesting their potential use in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly alter electronic, steric, and pharmacokinetic properties:

Key Findings :

- Fluorinated derivatives (e.g., 3-fluoro, 2-fluoro) are associated with enhanced bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius .

- Trifluoromethyl groups increase lipophilicity, aiding blood-brain barrier penetration .

Stereochemical Variants

Stereochemistry profoundly impacts biological activity:

Key Findings :

- Incorrect stereochemical assignments (e.g., in early synthesis studies) can lead to mischaracterization of activity, as seen in corrected configurations via X-ray crystallography .

Derivatives with Protective Groups

Protective groups modify reactivity and solubility:

Key Findings :

Salt Forms and Physicochemical Properties

Salt formation impacts solubility and stability:

Key Findings :

- Hydrochloride salts often enhance aqueous solubility, critical for drug formulation .

Actividad Biológica

(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in both organic chemistry and pharmaceutical research due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenyl group and a carboxylic acid functional group, which contribute to its unique reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 191.23 g/mol.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may modulate biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation .

Potential Therapeutic Applications

- Neurological Disorders : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, indicating potential applications in treating conditions such as depression or anxiety .

- Anticancer Activity : Investigations into its derivatives have shown promise in inhibiting tumor growth through mechanisms that involve apoptosis induction in cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chiral Synthesis : Utilizing asymmetric synthesis techniques to create enantiomerically pure compounds.

- Aziridinium Ion Intermediate : A notable method involves the use of aziridinium ion intermediates, leading to high yields (up to 84%) without the need for extensive purification of intermediates .

Case Studies

- Inhibition of Arginase : A study reported the discovery of analogues related to this compound that exhibited significant inhibition of arginase enzymes, with IC50 values reaching as low as 1.3 nM. This suggests potential roles in managing conditions related to nitric oxide metabolism .

- Screening Assays : Research focused on developing screening assays for Type III secretion systems demonstrated that certain concentrations of related compounds could inhibit bacterial secretion mechanisms, highlighting their potential as antibacterial agents .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Modulates neurotransmitter systems; potential anticancer activity |

| Proline | Structure | Naturally occurring amino acid; limited biological modulation |

| Phenylalanine | Structure | Precursor for neurotransmitters; less diverse activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, functional group modifications, and chiral resolution. For example, tert-butoxycarbonyl (Boc) protection is often employed to preserve stereochemistry during intermediate steps, as seen in analogous pyrrolidine derivatives . Catalysts like palladium diacetate and ligands such as tert-butyl XPhos are critical for Suzuki-Miyaura coupling or Buchwald-Hartwig amination in related heterocyclic systems. Solvents (e.g., DMF, toluene) and temperature gradients (40–100°C under inert atmospheres) must be optimized to minimize racemization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C, COSY, NOESY) is critical for confirming stereochemistry and regioselectivity, particularly for distinguishing between 3R,4S and other diastereomers. High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., CCDC deposition) are used for structural validation, as demonstrated in studies of similar pyrrolidine derivatives . Reverse-phase HPLC with chiral columns ensures enantiomeric purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the carboxylic acid moiety. Safety protocols from analogous compounds recommend using gloves and fume hoods due to potential irritancy, as noted in safety data sheets for structurally related Boc-protected pyrrolidines .

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis of this compound?

- Methodological Answer : Kinetic resolution using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases/esterases) can enhance enantiomeric excess. Computational modeling (DFT studies) predicts transition-state energies to optimize asymmetric induction. For example, diastereomeric salt formation with L-tartaric acid has resolved enantiomers in related systems .

Q. How can crystallography resolve ambiguities in stereochemical assignments?

- Methodological Answer : Single-crystal X-ray diffraction with Flack parameter analysis (< 0.1) confirms absolute configuration. Challenges in crystallization (e.g., polymorphism) may require solvent screening (e.g., acetonitrile/water gradients). Crystallographic data for similar compounds (e.g., CCDC 857350) provide reference metrics for bond angles and torsional strain .

Q. What in silico methods predict the compound’s biological activity and metabolic stability?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to target proteins (e.g., enzymes or GPCRs). ADMET predictors (SwissADME) evaluate logP, CYP450 interactions, and BBB permeability. For instance, analogues with phenyl-pyrrolidine scaffolds show affinity for neurotransmitter transporters .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Orthogonal assays (e.g., SPR vs. cell-based luciferase) validate target engagement. Batch-to-batch variability in enantiomeric purity must be ruled out via chiral HPLC. Contradictions in enzyme inhibition (e.g., IC50 disparities) may arise from assay conditions (pH, cofactors), as seen in studies of related carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.